![molecular formula C22H18N2O3S B2964866 2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione CAS No. 1005060-18-3](/img/structure/B2964866.png)
2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione is a chemical compound that belongs to the group of pyrroloisoxazole derivatives. It has been synthesized and studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Electronic and Photovoltaic Applications
Electron Transport Layers in Solar Cells : The development of novel conjugated polyelectrolytes, such as derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione, shows significant promise in enhancing the power conversion efficiency of polymer solar cells. These materials serve as effective electron transport layers, facilitating electron extraction and reducing exciton recombination, thus improving device performance (Hu et al., 2015).
Organic Light Emitting Diodes (OLEDs) : Derivatives like thieno[3,4-c]pyrrole-4,6-dione have been utilized as novel building blocks for donor–acceptor-based host materials in Phosphorescent Organic Light Emitting Diodes (PhOLEDs). This application underlines the compound's potential in creating high-efficiency, high-power devices for lighting and display technologies (Kautny et al., 2017).
Material Science and Polymer Chemistry
Conjugated Polymers for Optoelectronics : The synthesis of conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units has led to materials with unique optical and electronic properties. These polymers are highly luminescent, displaying strong fluorescence, which makes them suitable for applications in optoelectronic devices, including light-emitting diodes and solar cells (Zhang & Tieke, 2008).
Electrochemical Polymerization and Electrochromic Materials : The electrochemical polymerization of diketopyrrolopyrrole (DPP) derivatives has been explored, revealing the influence of substitution patterns on the optical and electronic properties of the resulting materials. These polymers exhibit reversible electrochromic properties, making them potential candidates for smart window applications and electronic display technologies (Zhang et al., 2009).
Photophysics and Luminescence
Luminescent Materials : Research into polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units has highlighted their strong luminescence and high quantum yield. Such properties are pivotal for the development of new luminescent materials that could be used in a variety of applications, from organic light-emitting diodes (OLEDs) to biological imaging agents (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
5-(3-methylphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-7-5-10-16(13-14)23-21(25)18-19(17-11-6-12-28-17)24(27-20(18)22(23)26)15-8-3-2-4-9-15/h2-13,18-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDUVVKRUVWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-thiophen-2-yl-5-m-tolyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



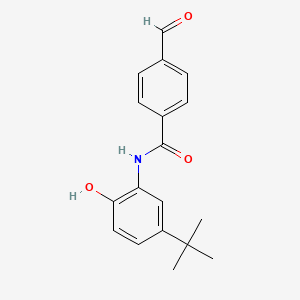
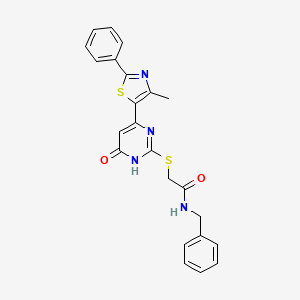

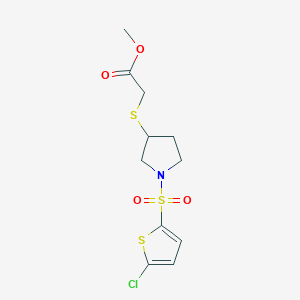
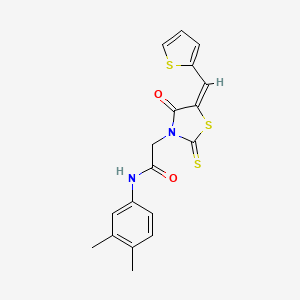
![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964798.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)

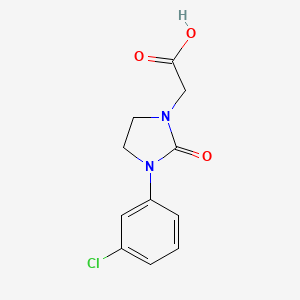
![N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2964806.png)